Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate
Description
Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate is a heterocyclic benzoate derivative featuring a thiazole ring substituted with acetyl and methyl groups at positions 5 and 4, respectively. Its synthesis typically involves condensation reactions between functionalized thiazole precursors and activated benzoate intermediates under controlled conditions, as exemplified by analogous protocols for related compounds (e.g., Na₂S₂O₅-mediated cyclization in DMF or coupling reactions with iodonium salts in MeCN ).
Properties
IUPAC Name |
methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-8-12(9(2)18)22-15(16-8)17-13(19)10-4-6-11(7-5-10)14(20)21-3/h4-7H,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAXNUUGOMHYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acetyl and methyl groups. The final step involves the esterification of the benzoic acid derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. For example, it could inhibit an enzyme involved in a metabolic pathway, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate with structurally or functionally analogous compounds, focusing on molecular features, synthesis, and properties.
Structural Analogues
Notes:
- Thiazole vs. Thiadiazole : Replacing the thiazole ring with a thiadiazole (as in ) introduces additional nitrogen atoms, which may enhance hydrogen-bonding interactions but increase acute toxicity risks .
- Linker Flexibility : Carbamoyl linkers (target compound) vs. methoxy or tetrafluoropropan-2-yl linkers () influence conformational rigidity and metabolic stability.
Biological Activity
Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate is a synthetic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C15H14N2O4S
CAS Number: 684232-12-0
IUPAC Name: this compound
The compound features a thiazole ring that contributes to its biological activity, particularly in antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act by:
- Enzyme Inhibition: The compound can inhibit enzymes involved in microbial growth or cancer cell proliferation. For instance, it may target dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both humans and pathogens.
- Receptor Modulation: It may bind to receptors that regulate various cellular pathways, influencing processes such as inflammation and apoptosis.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent.
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies suggest that it can induce apoptosis in cancer cells through the modulation of key signaling pathways. For example, it has shown promise in inhibiting the proliferation of breast cancer cell lines.
Research Findings and Case Studies
Applications in Scientific Research
This compound is being explored for various applications:
- Medicinal Chemistry: As a lead compound for developing new antimicrobial and anticancer agents.
- Biological Assays: Used in studies to evaluate its effects on cellular processes and pathways.
- Material Science: Investigated for potential use in developing new materials with specific properties.
Q & A
Q. What are the standard synthetic routes for Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by carbamoyl coupling. A common approach includes:
- Step 1 : Synthesis of the 5-acetyl-4-methyl-1,3-thiazol-2-amine intermediate via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives under reflux in ethanol .
- Step 2 : Coupling the thiazole amine with methyl 4-chlorocarbonylbenzoate using a carbodiimide coupling agent (e.g., DCC or EDC) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Optimization : Reaction yields (typically 50–70%) are improved by controlling moisture levels, using catalytic DMAP, and purifying via column chromatography with ethyl acetate/hexane gradients .
Q. Which analytical techniques are critical for characterizing this compound, and what challenges arise in structural elucidation?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of acetyl (δ ~2.5 ppm), methyl thiazole (δ ~2.3 ppm), and benzoate ester (δ ~3.9 ppm) groups. Overlapping signals in aromatic regions require 2D NMR (COSY, HSQC) for resolution .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is used for refining crystal structures, but challenges include obtaining high-quality crystals due to the compound’s low solubility in common solvents .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C17H15N3O4S, MW 369.40) but may require soft ionization (ESI) to prevent fragmentation of the labile acetyl group .
Q. What are the documented biological activities of this compound, and how are initial bioassays designed?
- Antimicrobial Screening : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Negative results may arise from poor membrane permeability, requiring prodrug strategies .
- Enzyme Inhibition : Assayed against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC50 values are compared to controls like erlotinib, with attention to solvent artifacts (e.g., DMSO interference) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Contradictions often stem from assay variability or impurities. Methodological solutions include:
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities <5% can skew IC50 values .
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing and pre-equilibrate compounds in assay buffers to avoid solubility-driven false negatives .
- Meta-Analysis : Compare datasets using tools like Prism® to identify outliers and normalize results against reference compounds .
Q. What computational strategies predict the compound’s molecular targets, and how are binding modes validated?
- Docking Studies : Use AutoDock Vina with crystal structures from the PDB (e.g., EGFR: 1M17) to simulate binding. The acetyl-thiazole group shows affinity for ATP-binding pockets, but false positives may arise from flexible side chains .
- MD Simulations : GROMACS runs (100 ns) assess stability of predicted complexes. Key interactions (e.g., hydrogen bonds with hinge regions) are validated via mutagenesis (e.g., Thr766Ala in EGFR) .
- SAR Libraries : Synthesize analogs (e.g., replacing acetyl with sulfonamide) to map pharmacophore requirements .
Q. How can synthetic yields be improved without compromising scalability?
- Catalyst Screening : Replace DCC with polymer-supported EDC to simplify purification and reduce waste.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining >65% yield .
- Flow Chemistry : Continuous flow systems enhance reproducibility for the carbamoyl coupling step, achieving >80% conversion with in-line IR monitoring .
Q. What methodologies address stability issues during storage and in vitro assays?
- Degradation Pathways : HPLC-MS identifies hydrolytic degradation of the ester group in aqueous buffers (pH >7.0). Stability is enhanced by lyophilization and storage at -80°C under argon .
- Excipient Screening : Co-formulate with cyclodextrins to improve solubility in biological assays while preventing aggregation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
